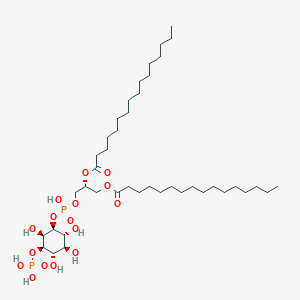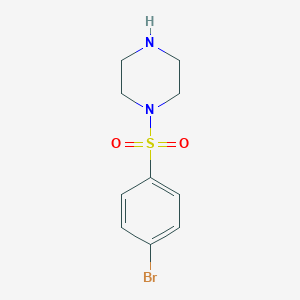
Methyl 2-(1-aminocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 2-(1-aminocyclohexyl)acetate involves several methodologies, including the reaction of 2-methyl cyclohexanol with acetic acid or acetic anhydride in the presence of various catalysts, leading to its efficient production. Another approach involves the condensation reaction of primary amines, ethyl acetoacetate, and chalcones using FeCl3/SiO2 nanoparticles, showcasing a simple and green method for the synthesis of related compounds (Yu Jiankun, 2011) (Sima Kalhor, J. Safaei‐Ghomi, 2015).
Molecular Structure Analysis
The molecular structure of Methyl 2-(1-aminocyclohexyl)acetate and related compounds has been elucidated through various analytical techniques, including X-ray diffraction, which confirms the configuration of asymmetric carbon atoms and other structural features essential for understanding the compound's reactivity and properties (F. Makaev et al., 2006).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including amine-catalyzed annulations and reactions with secondary alicyclic amines, demonstrating its versatility in forming complex molecular structures and its reactivity towards different chemical agents (Rongshun Chen et al., 2015) (E. Castro et al., 2001).
Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 2-(1-aminocyclohexyl)acetate and its derivatives have been extensively studied for their potential in creating complex molecules with varied biological activities. For example, it has been used in the synthesis of transition metal complexes of a novel amino acid bearing Schiff base ligand. These compounds, characterized by spectroscopic methods and molecular modeling, showed significant xanthine oxidase inhibitory activities and free radical scavenging properties, highlighting their potential therapeutic applications (Ikram et al., 2015).
Catalysis and Reaction Mechanisms
The compound has been utilized in catalytic processes, demonstrating the efficiency of certain catalysts in synthesizing related compounds. For instance, FeCl3/SiO2 nanoparticles have been used as an efficient and reusable catalyst for the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters, showcasing an environmentally friendly and high-yield method for producing these compounds (Kalhor & Safaei-Ghomi, 2015).
Pharmaceutical Applications
Methyl 2-(1-aminocyclohexyl)acetate derivatives have been investigated for their anti-inflammatory and neuroprotective properties. One study synthesized and evaluated the anti-inflammatory activity of specific derivatives, finding them to possess higher anti-inflammatory activity than a standard anti-inflammatory drug, indicating their potential as therapeutic agents (Osarodion, 2020). Another area of research involved the radiolabeling of a derivative for potential use as a neuroprotective drug, indicating its ability to cross the brain-blood barrier and accumulate in various brain regions (Yu et al., 2003).
Material Science and Chemical Processes
In material science and chemical processing, the compound's derivatives have been applied to improve industrial processes, such as the production of hydrogen peroxide through the anthraquinone process. The use of methylcyclohexyl acetate, a related compound, as a solvent has shown to increase the hydrogenation efficiency and concentration of hydrogen peroxide, demonstrating the practical applications of these compounds in enhancing industrial chemical processes (Jiankun, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(1-aminocyclohexyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMHBOGYHKMLFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444289 |
Source


|
| Record name | Methyl (1-aminocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-aminocyclohexyl)acetate | |
CAS RN |
178242-64-3 |
Source


|
| Record name | Methyl (1-aminocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(1-aminocyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)





![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)



